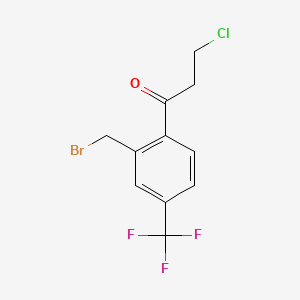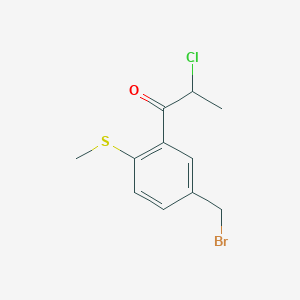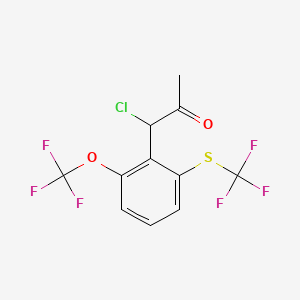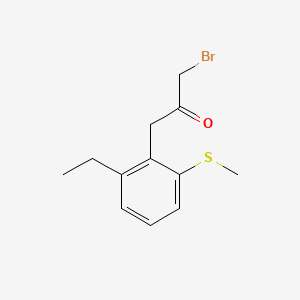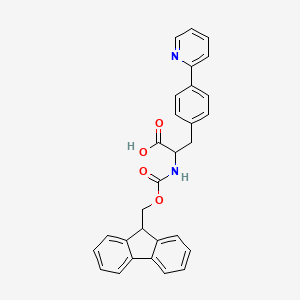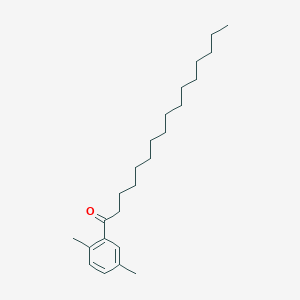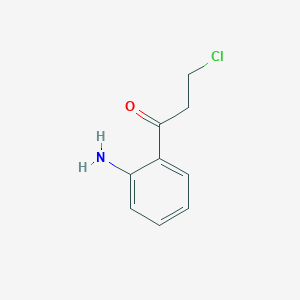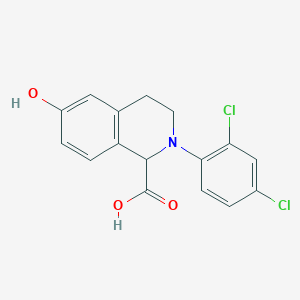
2-(2,4-Dichloro-phenyl)-6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichloro-phenyl)-6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is a complex organic compound that features a dichlorophenyl group, a hydroxy group, and a tetrahydroisoquinoline carboxylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-phenyl)-6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid typically involves multiple steps, including the formation of the tetrahydroisoquinoline core and the introduction of the dichlorophenyl and hydroxy groups. Common synthetic routes may involve:
Claisen condensation: This step involves the reaction of acetophenones with suitable reagents to form intermediate compounds.
Intramolecular cyclization: This step is used to form the tetrahydroisoquinoline core, often catalyzed by acids such as sulfuric acid and silica.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-(2,4-Dichloro-phenyl)-6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
科学研究应用
2-(2,4-Dichloro-phenyl)-6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2,4-Dichloro-phenyl)-6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Affecting gene expression: Influencing the transcription and translation of specific genes.
相似化合物的比较
Similar Compounds
Acetophenone derivatives: These compounds share a similar structural motif and are used in various chemical reactions.
2,4-Dichlorophenoxyacetic acid: This compound has a similar dichlorophenyl group and is used as a herbicide.
Uniqueness
2-(2,4-Dichloro-phenyl)-6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is unique due to its combination of functional groups and its potential for diverse applications in scientific research. Its structural complexity allows for a wide range of chemical modifications and interactions with biological targets.
属性
分子式 |
C16H13Cl2NO3 |
|---|---|
分子量 |
338.2 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)-6-hydroxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C16H13Cl2NO3/c17-10-1-4-14(13(18)8-10)19-6-5-9-7-11(20)2-3-12(9)15(19)16(21)22/h1-4,7-8,15,20H,5-6H2,(H,21,22) |
InChI 键 |
HIMMGTSNAGEFDH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(C2=C1C=C(C=C2)O)C(=O)O)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


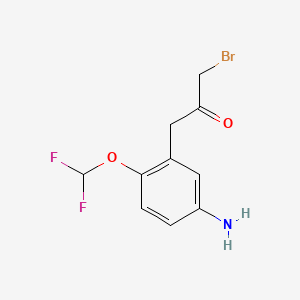

![(E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate](/img/structure/B14065135.png)

